molecular formula C8H10N2O2 B1375512 4-(Dimethylamino)nicotinic acid CAS No. 83039-02-5

4-(Dimethylamino)nicotinic acid

Cat. No. B1375512
CAS RN: 83039-02-5
M. Wt: 166.18 g/mol
InChI Key: SGDPQPBBDRJLJY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)nicotinic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by its IUPAC name, 4-(dimethylamino)nicotinic acid .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group (COOH) and a dimethylamino group (N(CH3)2) attached to it .


Physical And Chemical Properties Analysis

4-(Dimethylamino)nicotinic acid is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antibacterial and Antibiofilm Properties

4-(Dimethylamino)nicotinic acid: derivatives have been studied for their potential antibacterial and antibiofilm activities. These compounds have shown promise in inhibiting the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria . The antibacterial properties are particularly significant against pathogens like Enterococcus faecalis, which can cause complex infections .

Computational Chemistry Analyses

The compound’s electronic properties have been examined through computational chemistry, using techniques like HOMO/LUMO contour plot and MEP maps . These analyses help in understanding the molecular structure and reactivity, which is crucial for designing drugs with targeted antibacterial activity.

Anti-inflammatory and Analgesic Effects

Nicotinic acid derivatives, including 4-(Dimethylamino)nicotinic acid , have been synthesized to test their anti-inflammatory and analgesic efficacy . These properties make them suitable for inclusion in drugs aimed at treating conditions associated with inflammation and pain.

Treatment of Neurodegenerative Diseases

Some derivatives of nicotinic acid have shown effectiveness against neurodegenerative diseases like Alzheimer’s . Research into 4-(Dimethylamino)nicotinic acid could lead to new therapeutic options for these debilitating conditions.

Dermatological Applications

Nicotinic acid and its derivatives have been applied in dermatology for their anti-aging and pigmentation control properties . They can help in managing skin conditions and improving skin health by influencing cellular processes that affect skin aging.

Dyslipidemia and Cardiovascular Diseases

Nicotinic acid has a long history of use in treating dyslipidemia due to its ability to affect lipoprotein and blood lipid levels . Derivatives like 4-(Dimethylamino)nicotinic acid could be developed to enhance these effects while minimizing side effects, offering new avenues for cardiovascular disease treatment.

Safety and Hazards

4-(Dimethylamino)nicotinic acid is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-(Dimethylamino)nicotinic acid are not available, nicotinic acid, a related compound, has been studied for its potential in treating dyslipidemia and preventing cardiovascular diseases .

Mechanism of Action

Target of Action

4-(Dimethylamino)nicotinic acid is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are nicotinic acid receptors, which are G protein-coupled receptors found in adipose tissue . These receptors play a crucial role in lipid metabolism and energy homeostasis .

Mode of Action

It is known that niacin and its derivatives act as agonists at nicotinic acetylcholine receptors (nachrs) in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are involved in various physiological processes, including neuronal excitability and cell signaling mechanisms .

Biochemical Pathways

Niacin and its derivatives, including 4-(Dimethylamino)nicotinic acid, are precursors of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in redox reactions, acting as electron donors or acceptors . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .

Pharmacokinetics

It is known that niacin and its derivatives are absorbed in the gastrointestinal tract and distributed throughout the body . The metabolism of niacin is complex, involving various metabolites, including nicotinamide, nicotinamide N-oxide, and nicotinuric acid .

Result of Action

The molecular and cellular effects of 4-(Dimethylamino)nicotinic acid are likely to be similar to those of niacin and its other derivatives. These effects include the regulation of lipid metabolism, reduction of cardiovascular risk, and potential neuroprotective effects .

Action Environment

The action, efficacy, and stability of 4-(Dimethylamino)nicotinic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, interactions with other substances in the environment, such as food or other drugs, can also affect the pharmacokinetics and pharmacodynamics of the compound .

properties

IUPAC Name

4-(dimethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-3-4-9-5-6(7)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDPQPBBDRJLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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